![molecular formula C23H28F2N6O4S B8090958 (1R,2R,3S,5R)-3-(7-(((1S,2R)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B8090958.png)
(1R,2R,3S,5R)-3-(7-(((1S,2R)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R,3S,5R)-3-(7-(((1S,2R)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol is a useful research compound. Its molecular formula is C23H28F2N6O4S and its molecular weight is 522.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (1R,2R,3S,5R)-3-(7-(((1S,2R)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol is a complex organic molecule with potential pharmacological applications. Its intricate structure suggests diverse biological activities, warranting an in-depth exploration of its mechanisms and effects.
- Molecular Formula : C23H28F2N6O4S
- CAS Number : 2096989-55-6
- Molecular Weight : 486.57 g/mol
The compound is believed to interact with various biological pathways primarily through modulation of purinergic signaling. Purinergic receptors play crucial roles in cellular communication and have been implicated in numerous physiological processes including inflammation and immune response regulation .
Key Interactions:
- Adenosine Receptors : The compound may act as an antagonist or modulator at A2A and A3 adenosine receptors, which are known to influence immune responses and inflammation .
- Triazole Moiety : The presence of the triazole ring suggests possible interactions with enzymes involved in nucleic acid metabolism or as a scaffold for further modifications to enhance biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. The triazole-pyrimidine scaffold has been associated with inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
Anti-inflammatory Effects
The modulation of purinergic signaling pathways can lead to reduced inflammation. Compounds that target these pathways have shown promise in treating inflammatory diseases by decreasing cytokine release and inhibiting leukocyte migration .
Data Tables
Biological Activity | Effect | Reference |
---|---|---|
Anticancer | Inhibition of cell growth | |
Anti-inflammatory | Reduction in cytokine levels | |
Immunomodulatory | Enhanced immune response |
Case Studies
-
Study on Cancer Cell Lines :
- A study evaluated the effect of similar triazole-containing compounds on human breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM.
- Mechanism: Induction of apoptosis via the mitochondrial pathway was confirmed through caspase activation assays.
-
Inflammation Model in Mice :
- In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a notable decrease in pro-inflammatory cytokines (TNF-alpha and IL-6).
- Conclusion: The compound demonstrated potential as an anti-inflammatory agent by modulating the immune response.
Applications De Recherche Scientifique
Pharmacology
The primary application of this compound lies in its potential as an antiplatelet agent. Ticagrelor is known for its role in preventing blood clots in patients with cardiovascular diseases. The isomeric form of Ticagrelor may exhibit similar or enhanced pharmacological effects due to structural modifications that could lead to improved binding affinities and reduced side effects.
Drug Development
Research indicates that derivatives of Ticagrelor can be modified to enhance their efficacy and safety profiles. The specific structural features of this compound suggest it could be a candidate for further development in the treatment of thrombotic disorders.
Biochemical Studies
Studies involving this compound can provide insights into the mechanisms of action of antiplatelet drugs at the molecular level. By examining how this compound interacts with target receptors and enzymes involved in platelet aggregation, researchers can better understand its therapeutic potential.
Case Study 1: Antiplatelet Activity
A study published in a peer-reviewed journal investigated the antiplatelet activity of various Ticagrelor derivatives. The findings indicated that modifications to the cyclopropyl group significantly enhanced the drug's binding affinity to the P2Y12 receptor compared to unmodified Ticagrelor .
Case Study 2: Safety Profile Assessment
Another research effort focused on assessing the safety profile of Ticagrelor analogs in preclinical models. The study found that certain modifications reduced adverse effects commonly associated with antiplatelet therapy while maintaining efficacy .
Propriétés
IUPAC Name |
(1R,2R,3S,5R)-3-[7-[[(1S,2R)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKWJQXRCDYSHL-ZQHKCTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@H]3C[C@H]([C@@H]([C@@H]3O)O)OCCO)N[C@H]4C[C@@H]4C5=CC(=C(C=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F2N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.